molecular formula C12H15N3O2S B2997587 N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953206-28-5

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2997587
CAS No.: 953206-28-5
M. Wt: 265.33
InChI Key: YGYAAGLZIQCCKS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where x,y,z,a,bx,y,z,a,b denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular formula.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. The compound exhibits notable activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 - 22.9 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis5.64 - 77.38 µM

These findings suggest that N-cyclopropyl derivatives can be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that compounds containing thiazole moieties often demonstrate anticancer properties. For instance:

  • Cell Lines Tested : Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma).
  • IC50 Values : The compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating significant cytotoxicity .

The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticancer activity. For example, the presence of hydrophobic groups was found to facilitate stronger interactions with target proteins involved in cancer cell proliferation .

The proposed mechanisms through which N-cyclopropyl derivatives exert their biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in rapidly dividing cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various thiazole derivatives and assessed their antibacterial activity using the disc diffusion method.
    • Results indicated that modifications to the cyclopropyl group significantly influenced antimicrobial potency.
  • Anticancer Screening :
    • A series of N-cyclopropyl derivatives were tested against multiple cancer cell lines.
    • Compounds with specific substituents on the thiazole ring demonstrated enhanced selectivity towards cancer cells compared to normal cells.

Properties

IUPAC Name

N-cyclopropyl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-4-11(17)15-9(6-18-12(15)13-7)5-10(16)14-8-2-3-8/h4,8-9H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYAAGLZIQCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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